molecular formula C12H12F3NO B6200827 1-benzoyl-3-(trifluoromethyl)pyrrolidine CAS No. 1987720-39-7

1-benzoyl-3-(trifluoromethyl)pyrrolidine

Cat. No.: B6200827
CAS No.: 1987720-39-7
M. Wt: 243.2
InChI Key:
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Description

1-benzoyl-3-(trifluoromethyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a benzoyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-3-(trifluoromethyl)pyrrolidine typically involves the reaction of pyrrolidine with benzoyl chloride and trifluoromethylating agents. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Starting Materials: Pyrrolidine, benzoyl chloride, trifluoromethylating agent (e.g., trifluoromethyl iodide).

    Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0°C to room temperature.

    Procedure: Pyrrolidine is first reacted with benzoyl chloride in the presence of a base to form the benzoyl-substituted pyrrolidine. Subsequently, the trifluoromethyl group is introduced using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzoyl or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-benzoyl-3-(trifluoromethyl)pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The benzoyl and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

1-benzoyl-3-(trifluoromethyl)pyrrolidine can be compared with other similar compounds, such as:

    1-benzoyl-3-methylpyrrolidine: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    1-benzoyl-3-(difluoromethyl)pyrrolidine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in its chemical behavior.

    1-benzoyl-3-(trifluoromethyl)piperidine: Features a piperidine ring instead of a pyrrolidine ring, affecting its overall structure and function.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

1987720-39-7

Molecular Formula

C12H12F3NO

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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